N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromine atom, a methyl group, and a phenylpiperazine moiety. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methylaniline and 4-phenylpiperazine.
Acylation Reaction: The 4-bromo-3-methylaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(4-bromo-3-methylphenyl)-2-chloroacetamide.
Nucleophilic Substitution: The N-(4-bromo-3-methylphenyl)-2-chloroacetamide is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a carboxylic acid derivative, while reduction might produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with receptors or enzymes, modulating their activity. The phenylpiperazine moiety is known to interact with serotonin receptors, suggesting potential effects on neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.
N-(4-chloro-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the specific combination of substituents on the phenyl and piperazine rings, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c1-15-13-16(7-8-18(15)20)21-19(24)14-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFBTGCPELTGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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